Ethyl 2-(3-allylureido)thiazole-4-carboxylate
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Overview
Description
Ethyl 2-(3-allylureido)thiazole-4-carboxylate is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Mechanism of Action
Target of Action
Ethyl 2-(3-allylureido)thiazole-4-carboxylate is a compound that has been synthesized and studied for its potential therapeutic roles . The primary target of this compound is the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in the biosynthesis of peptidoglycan, a major component of bacterial cell walls .
Mode of Action
The interaction of this compound with its target enzyme involves the formation of a complex that inhibits the function of the enzyme . This results in the disruption of peptidoglycan synthesis, leading to the inhibition of bacterial growth .
Biochemical Pathways
The action of this compound affects the peptidoglycan biosynthesis pathway . By inhibiting the function of UDP-N-acetylmuramate/L-alanine ligase, the compound disrupts the formation of peptidoglycan, a key structural component of bacterial cell walls . This leads to the weakening of the cell wall structure and ultimately, bacterial cell death .
Result of Action
The molecular and cellular effects of the action of this compound include the disruption of bacterial cell wall synthesis and the inhibition of bacterial growth . These effects are due to the compound’s interaction with UDP-N-acetylmuramate/L-alanine ligase, which plays a crucial role in the biosynthesis of peptidoglycan .
Biochemical Analysis
Biochemical Properties
It is known that 2-aminothiazoles, the class of compounds to which it belongs, interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
Related 2-aminothiazoles have been shown to exhibit significant antibacterial and antifungal potential . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that 2-aminothiazoles can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Related 2-aminothiazoles have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Ethyl 2-(3-allylureido)thiazole-4-carboxylate at different dosages in animal models have not been reported. Related 2-aminothiazoles have been studied for their effects at different dosages, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Related 2-aminothiazoles have been studied for their involvement in metabolic pathways, including any enzymes or cofactors that they interact with .
Transport and Distribution
Related 2-aminothiazoles have been studied for their interactions with transporters or binding proteins, as well as any effects on their localization or accumulation .
Subcellular Localization
Related 2-aminothiazoles have been studied for their subcellular localization and any effects on their activity or function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-allylureido)thiazole-4-carboxylate typically involves the reaction of ethyl 2-aminothiazole-4-carboxylate with allyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Ethyl 2-aminothiazole-4-carboxylate and allyl isocyanate.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective starting materials, and employing efficient purification techniques to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-allylureido)thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.
Scientific Research Applications
Ethyl 2-(3-allylureido)thiazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is explored for its use in the development of novel materials with unique electronic and optical properties.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Comparison with Similar Compounds
Ethyl 2-(3-allylureido)thiazole-4-carboxylate can be compared with other thiazole derivatives such as:
Ethyl 2-aminothiazole-4-carboxylate: A precursor in the synthesis of this compound, known for its antimicrobial properties.
2-Phenylthiazole derivatives: Known for their cholinesterase inhibitory activity and potential use in treating neurodegenerative diseases.
Thiazole-4-carboxamide derivatives: Studied for their antiviral and anticancer activities.
This compound is unique due to its specific ureido and allyl functional groups, which confer distinct chemical reactivity and biological activity compared to other thiazole derivatives.
Properties
IUPAC Name |
ethyl 2-(prop-2-enylcarbamoylamino)-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3S/c1-3-5-11-9(15)13-10-12-7(6-17-10)8(14)16-4-2/h3,6H,1,4-5H2,2H3,(H2,11,12,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRFPDCVDSNVUQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)NCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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